molecular formula C8H14 B14685408 (Z)-2,4-Hexadiene, 2,3-dimethyl- CAS No. 32461-38-4

(Z)-2,4-Hexadiene, 2,3-dimethyl-

Cat. No.: B14685408
CAS No.: 32461-38-4
M. Wt: 110.20 g/mol
InChI Key: XPQJKTHTVOZXGD-WAYWQWQTSA-N
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Description

(Z)-2,4-Hexadiene, 2,3-dimethyl- is an organic compound belonging to the class of alkenes. It is characterized by the presence of two double bonds and two methyl groups attached to the carbon chain. The compound’s structure is denoted by the (Z) configuration, indicating that the highest priority substituents on each end of the double bond are on the same side.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2,4-Hexadiene, 2,3-dimethyl- can be achieved through various methods, including:

    Alkene Metathesis: This method involves the redistribution of alkene fragments by the scission and regeneration of carbon-carbon double bonds. Catalysts such as Grubbs’ catalyst are commonly used.

    Dehydrohalogenation: This involves the elimination of hydrogen halides from vicinal dihalides under basic conditions, leading to the formation of the desired diene.

    Wittig Reaction: This reaction involves the use of phosphonium ylides to convert carbonyl compounds into alkenes, which can then be further modified to obtain the desired diene.

Industrial Production Methods

Industrial production of (Z)-2,4-Hexadiene, 2,3-dimethyl- typically involves large-scale catalytic processes that ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-2,4-Hexadiene, 2,3-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA, OsO4, and hydrogen peroxide (H2O2) under mild conditions.

    Reduction: Hydrogen gas (H2) with Pd/C catalyst under atmospheric pressure.

    Substitution: Halogens (Cl2, Br2) in the presence of light or radical initiators.

Major Products

    Epoxides: Formed through epoxidation reactions.

    Diols: Produced via hydroxylation.

    Halogenated Derivatives: Resulting from halogenation reactions.

Scientific Research Applications

(Z)-2,4-Hexadiene, 2,3-dimethyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (Z)-2,4-Hexadiene, 2,3-dimethyl- involves its interaction with various molecular targets and pathways:

    Electrophilic Addition: The double bonds in the compound can react with electrophiles, leading to the formation of addition products.

    Radical Reactions: The compound can undergo radical reactions, forming new carbon-carbon bonds.

    Catalytic Reactions: Catalysts can facilitate the transformation of the compound into various products through different reaction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethyl-2-butene: Another diene with similar structural features but different reactivity.

    2,4-Hexadiene: Lacks the methyl substituents, leading to different chemical properties.

    2,3-Dimethyl-1,3-butadiene: A related diene with different double bond positions.

Uniqueness

(Z)-2,4-Hexadiene, 2,3-dimethyl- is unique due to its specific (Z) configuration and the presence of two methyl groups, which influence its reactivity and interactions with other molecules. This makes it a valuable compound in various chemical and industrial applications.

Properties

CAS No.

32461-38-4

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

(4Z)-2,3-dimethylhexa-2,4-diene

InChI

InChI=1S/C8H14/c1-5-6-8(4)7(2)3/h5-6H,1-4H3/b6-5-

InChI Key

XPQJKTHTVOZXGD-WAYWQWQTSA-N

Isomeric SMILES

C/C=C\C(=C(C)C)C

Canonical SMILES

CC=CC(=C(C)C)C

Origin of Product

United States

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